![molecular formula C17H19NO5S B2771789 (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate CAS No. 1799254-81-1](/img/structure/B2771789.png)
(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4. The purity is usually 95%.
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Scientific Research Applications
- The title compound serves as a key precursor for the total synthesis of the alkaloid Graveoline . It was obtained via a NaOH-catalyzed Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal . Graveoline is a natural product with potential biological activities, making this application significant.
- Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific food categories (excluding beverages) . Its unique structure may contribute to enhancing flavors in food products.
- Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles, including derivatives of this compound. These derivatives were evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The benzodioxolyl moiety could play a role in modulating anticancer properties.
- In silico studies have explored the antioxidant activity of synthesized compounds, including this one. The compound was evaluated using the DPPH assay method . Understanding its antioxidant potential is crucial for various applications, including health and wellness.
- Single crystals of the title compound were grown via slow evaporation in ethanol at room temperature. A complete crystallographic study confirmed its structure, revealing an E configuration about the C=C double bond . Such studies contribute to our understanding of molecular structures and interactions.
- Quantum chemical studies have investigated the spectroscopic properties of this compound, including FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO analyses . These computational insights provide valuable information for further applications.
Alkaloid Synthesis Precursor
Flavoring Agent
Anticancer Research
Antioxidant Activity
Single Crystal X-ray Diffraction Studies
Computational Characterization
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzodioxole-type benzylisoquinoline alkaloids, have been synthesized and studied for their potential biological activities
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets and induce changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical reactions, such as pd-catalyzed arylation and noyori asymmetric hydrogenation . These reactions are crucial in the synthesis of various types of alkaloids .
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . This suggests that this compound may also have potential antitumor activities.
properties
IUPAC Name |
methyl 2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-17(20)10-24-13-6-7-18(9-13)16(19)5-3-12-2-4-14-15(8-12)23-11-22-14/h2-5,8,13H,6-7,9-11H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFQNPMWEYPJDD-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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